PF-05175157 Exhibits Intermediate ACC1 Potency Relative to Clinical-Stage Comparators
In head-to-head comparisons within the ACC inhibitor class, PF-05175157 demonstrates intermediate biochemical potency against human ACC1 (hACC1) when compared to other clinical-stage inhibitors [1]. Its IC50 of 27 nM is approximately 13-fold less potent than MK-4074 (~3 nM) and 13-fold less potent than Firsocostat (2.1 nM), but is approximately 2-fold more potent than PF-05221304 (13 nM) [1][2][3].
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | 27 nM (hACC1) |
| Comparator Or Baseline | MK-4074: ~3 nM; Firsocostat (ND-630): 2.1 nM; PF-05221304: 13 nM |
| Quantified Difference | ~9x to 13x less potent than MK-4074 and Firsocostat; ~2x more potent than PF-05221304 |
| Conditions | In vitro enzyme inhibition assay, human ACC1 isoform |
Why This Matters
This intermediate potency profile makes PF-05175157 a useful reference tool for calibrating ACC1-dependent responses in systems where highly potent inhibitors may exhibit off-target or non-specific effects.
- [1] Chen, L., et al. (2022). Recent Development in Acetyl-CoA Carboxylase Inhibitors and their Potential as Novel Drugs. Nature Reviews Drug Discovery, 21, 123-140. (Table 3). View Source
- [2] Kim, C. W., et al. (2017). Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation. Cell Metabolism, 26(2), 394-406.e6. View Source
- [3] Firsocostat (ND-630) Ligand Page. IUPHAR/BPS Guide to Pharmacology. View Source
